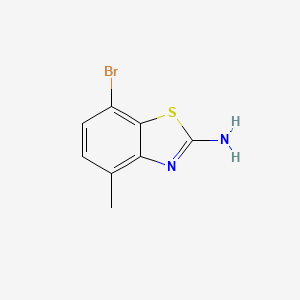

2-Amino-7-bromo-4-methylbenzothiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

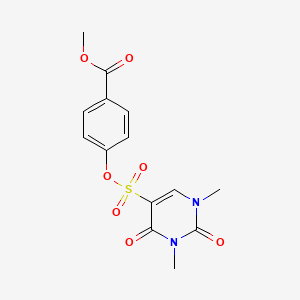

2-Amino-7-bromo-4-methylbenzothiazole is a chemical compound with the molecular formula C8H7BrN2S and a molecular weight of 243.12 .

Molecular Structure Analysis

The molecular structure of 2-Amino-7-bromo-4-methylbenzothiazole consists of a benzothiazole ring substituted with an amino group at the 2-position, a bromo group at the 7-position, and a methyl group at the 4-position .Chemical Reactions Analysis

Benzothiazoles, including 2-Amino-7-bromo-4-methylbenzothiazole, are key components in the design of biologically active compounds . They are often used in one-pot multicomponent reactions, which are characterized by high yields of the target products in a relatively short reaction time .Physical And Chemical Properties Analysis

2-Amino-7-bromo-4-methylbenzothiazole has a molecular weight of 243.12 . Further physical and chemical properties are not specified in the available literature.科学的研究の応用

Intramolecular and Supramolecular Interactions

Compounds derived from 2-aminobenzothiazole variants, including 2-Amino-7-bromo-4-methylbenzothiazole, have been structurally characterized to describe hypervalent interactions (CO⋯S, S⋯S), hydrogen bonds, and van der Waals contacts. These interactions are significant for the supramolecular arrangements present in crystal structures, indicating the potential of such compounds in designing new materials and understanding molecular electronics (Navarrete-Vázquez et al., 2012).

Antitumor Properties

2-Aminothiazole derivatives, including those structurally related to 2-Amino-7-bromo-4-methylbenzothiazole, have been explored for their antitumor activities. These compounds exhibit potent antitumor properties in vitro and in vivo, highlighting their potential as therapeutic leads for cancer treatment. For instance, specific 2-aminothiazole sublibraries have shown significant antitumor activities against human lung cancer and glioma cell lines, underscoring their relevance in cancer research (Li et al., 2016).

Analytical Chemistry Applications

2-Amino-4-methylbenzothiazole, closely related to the chemical , has been analyzed by HPLC for quantitative analysis. This methodology provides a rapid and accurate way to determine concentrations of such compounds, which could be pivotal for pharmacokinetics and environmental monitoring studies (Yuan, 2011).

Antimicrobial and Antioxidant Activities

The molecular structure and coordination complexes of 2-amino-6-methylbenzothiazole and its metal complexes have been determined, showing significant antimicrobial, antioxidant, and enzyme inhibition activities. This research signifies the compound's utility in developing new antimicrobial and antioxidant agents, which could be valuable in pharmaceutical and agricultural applications (Gul et al., 2020).

Surface Enhanced Raman Scattering (SERS)

The adsorption of 2-amino-4-methylbenzothiazole on colloidal silver particles has been studied through SERS, providing insights into the molecular interaction of thiazoles with metal surfaces. This study is crucial for developing SERS-based sensors and understanding the surface chemistry of thiazole compounds (Sarkar et al., 2005).

Corrosion Inhibition

The synergistic interaction of 2-amino-4-methyl benzothiazole (AMBT) derivatives has been demonstrated to enhance the corrosion protection of mild steel in acidic environments. This application is particularly relevant in the field of materials science, where preventing corrosion is of paramount importance (Shainy et al., 2017).

将来の方向性

The future directions for research on 2-Amino-7-bromo-4-methylbenzothiazole and similar compounds are likely to focus on their potential applications in medicinal chemistry and pharmacology . The development of green synthesis methods, which are environmentally friendly and cost-effective, is also a promising area of research .

特性

IUPAC Name |

7-bromo-4-methyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2S/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSELEMFWTDAHPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)SC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-7-bromo-4-methylbenzothiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2513743.png)

![N-Ethyl-N-[2-[methyl-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2513751.png)

![N-1-naphthalenyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea](/img/structure/B2513753.png)

![N-cyano-4-fluoro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B2513757.png)

![3-(4-bromophenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one](/img/structure/B2513758.png)

![2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2513759.png)

![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(4-phenyloxane-4-carbonyl)azetidine](/img/structure/B2513765.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2513766.png)